molecular formula C6H5BrN4 B1526617 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine CAS No. 937047-06-8

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Cat. No. B1526617
M. Wt: 213.03 g/mol
InChI Key: LYYPBKFBMYMOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a chemical compound used in the preparation of N-Heterocyclic compounds for pharmaceutical use . It is an integral part of several kinase inhibitors and nucleoside drugs .


Synthesis Analysis

The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine involves a one-pot cascade sequence for direct cyanation of pyrrole. Amination and cyclization with formamidine acetate complete the synthesis . The yield of triazine was doubled from 31% to 59%, and the synthetic step count was reduced from 4 to 2 .


Molecular Structure Analysis

The molecular formula of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is C6H5BrN4 . It has an average mass of 213.035 Da and a monoisotopic mass of 211.969757 Da .


Chemical Reactions Analysis

The chemical reactions involving 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are typically associated with its use in the synthesis of other compounds. For instance, it is used in the preparation of N-Heterocyclic compounds for pharmaceutical use .


Physical And Chemical Properties Analysis

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine appears as a white or almost white powder .

Scientific Research Applications

  • Antiviral Drug Research

    • Field : Medicinal Chemistry
    • Application : 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a key component of the antiviral drug Remdesivir . Remdesivir has been recognized against a wide array of RNA viruses, including SARS/MERS-CoV, and has shown encouraging results in the treatment of COVID-19 .
    • Methods : The synthetic methods toward the title compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .
    • Results : Remdesivir, containing pyrrolo[2,1-F][1,2,4]triazin-4-amine as an active moiety, has been approved by the US FDA for the emergency treatment of people having severe symptoms of COVID-19 .
  • Cancer Therapy

    • Field : Oncology
    • Application : Pyrrolo[2,1-F][1,2,4]triazin-4-amine is an integral part of several kinase inhibitors used in targeted cancer therapy . Kinase inhibition is one of the most successful approaches in targeted therapy .
    • Methods : The development of kinase inhibitors containing pyrrolo[2,1-F][1,2,4]triazine scaffold .
    • Results : As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .
  • PRMT5 Inhibitors

    • Field : Biochemistry
    • Application : 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is used in the preparation of N-Heterocyclic compounds for pharmaceutical use including as PRMT5 inhibitors .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes obtained are not specified in the source .
  • Eg5 Inhibitor

    • Field : Cell Biology
    • Application : Pyrrolo[2,1-F][1,2,4]triazin-4-amine derivatives have shown promising potential as Eg5 inhibitors .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes obtained are not specified in the source .
  • VEGFR-2 Inhibitors

    • Field : Angiogenesis Research
    • Application : Pyrrolo[2,1-F][1,2,4]triazin-4-amine derivatives have shown promising potential as VEGFR-2 inhibitors .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes obtained are not specified in the source .
  • Anticancer Agents as Dual Inhibitors of c-Met/VEGFR-2

    • Field : Oncology
    • Application : Pyrrolo[2,1-F][1,2,4]triazin-4-amine derivatives have shown promising potential as anticancer agents acting as dual inhibitors of c-Met/VEGFR-2 .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes obtained are not specified in the source .

Safety And Hazards

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is air sensitive and heat sensitive . It causes skin irritation and serious eye irritation . It should be stored under inert gas at a temperature of 0-10°C .

Future Directions

The future directions of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine research are promising. It is an integral part of several kinase inhibitors and nucleoside drugs, and its use in targeted therapy has gained much attention . The development of kinase inhibitors containing pyrrolo[2,1-F][1,2,4]triazine scaffold is a focus of recent advances .

properties

IUPAC Name

6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYPBKFBMYMOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-Ammo-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride (17 g, 61.1 mmol) in absolute ethanol (350 mL) was added formamidine acetate (31.8 g, 305 mmol) and potassium phosphate (64.9 g, 305 mol). The suspension was heated for 18 hours @ 78° C. (under N2), then cooled, filtered and concentrated to dryness in vacuo. The residue was mixed with ice water (2 L) and the dark grayish-brown solids were collected by suction filtration. The solids were taken up in refluxing MeOH and treated with decolorizing carbon, then filtered thru Celite and concentrated dryness in vacuo. The solids were taken up in THF:DCE (1:3) and filtered thru a pad of silica. Removal of the solvent in vacuo provided a yellowish-brown solid. This material was recrystallized from THF:hexanes to provide the desired compound as a yellow solid (9.86 g, 75% yield). (81%). 1H-NMR (DMSO): δ 7.85 (bs, 2H), 7.81 (s, 1H), 7.80 (d, 1H, J=2 Hz), 6.96 (d, 1H, J=2 Hz).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Quantity
64.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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